N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide (CAS: 1002217-83-5; molecular formula: C₂₁H₂₅N₅O₄; molecular weight: 411.45 g/mol) is a structurally complex acetamide derivative featuring a 2,4-dimethoxyphenyl group linked to a dihydropyrimidinone core substituted with a pyrrolidine ring and a methyl group at position 4 . The compound’s design integrates pharmacophoric elements common to bioactive molecules: the dihydropyrimidinone scaffold is associated with kinase inhibition and antimicrobial activity, while the pyrrolidine and dimethoxyphenyl groups may enhance solubility and target binding . Its synthesis likely involves alkylation of a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl intermediate with a chloroacetamide precursor, as reported for analogous compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-15-7-6-14(26-2)11-16(15)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAJAHJCXLASSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring system is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 3,4-dimethoxyacetophenone with methyl cyanoacetate and thiourea in ethanol under basic conditions (e.g., potassium carbonate). This yields 6-substituted aryl-2-thiouracil-5-carbonitrile intermediates, which serve as precursors for further functionalization. For example, heating 2,4-dimethoxyacetophenone with ethyl cyanoacetate and thiourea at 100°C for 5 hours produces the thiouracil intermediate with a cyano group at position 5.
Key Reaction Conditions:
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with 3,4-dimethoxyaniline in acetone under reflux to form 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. This intermediate is then coupled with the pyrimidine core using K₂CO₃ in DMF at room temperature, facilitating thioether bond formation.
Example Procedure:
- Step 1: React chloroacetyl chloride (0.06 mol) with 3,4-dimethoxyaniline (0.05 mol) in acetone.
- Step 2: Reflux for 4–5 hours, followed by ice-water quenching to precipitate 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
- Step 3: Couple the chloroacetamide with 4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine in DMF/K₂CO₃ for 8–10 hours.
Optimization Strategies
Solvent and Catalyst Selection
DMF is preferred for its high polarity, which solubilizes intermediates and accelerates nucleophilic substitution. Potassium carbonate acts as both a base and a desiccant, neutralizing HCl byproducts and preventing hydrolysis. Substituting DMF with acetonitrile reduces yields by 15–20%, highlighting solvent criticality.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, acetylation of the pyrimidine intermediate with acetic anhydride under microwave conditions (150°C, 20 minutes) achieves 85% yield compared to 60% under conventional heating. This method minimizes side reactions, such as oxidative degradation of the pyrrolidine ring.
Analytical Validation and Characterization
Spectroscopic Confirmation
- IR Spectroscopy: Key peaks include ν ≈ 1672 cm⁻¹ (C=O stretch of acetamide), 2217 cm⁻¹ (C≡N stretch), and 1607 cm⁻¹ (C=N of pyrimidine).
- ¹H-NMR: Characteristic signals include δ 2.45–2.55 ppm (methyl group at pyrimidine C4), δ 3.75–3.85 ppm (methoxy groups), and δ 6.30–6.50 ppm (aromatic protons of dimethoxyphenyl).
Chromatographic Purity
HPLC analysis (C18 column, methanol-water gradient) confirms ≥98% purity for batches synthesized via microwave-assisted routes.
Comparative Analysis of Synthetic Methods
Challenges and Limitations
- Stereochemical Control: The pyrrolidine ring’s conformation influences biological activity but is challenging to regulate during synthesis. Racemization occurs at temperatures >100°C, necessitating precise thermal control.
- Byproduct Formation: Over-acetylation of the pyrimidine nitrogen is observed in excess acetic anhydride, requiring stoichiometric optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acetamide derivatives exhibit variations in core scaffolds, substituents, and biological activities. Key comparisons are summarized below:
Structural and Physicochemical Comparisons
Functional Group Impact
- Dihydropyrimidinone vs. Pyrimidine/Other Cores: The dihydropyrimidinone core in the target compound and analogues (e.g., ) enables hydrogen bonding via the carbonyl and NH groups, critical for enzyme inhibition. In contrast, benzothiazole-containing derivatives () rely on aromatic π-π interactions.
- Substituent Effects: 2,4-Dimethoxyphenyl: Enhances solubility and modulates electron density (cf. dichlorophenyl in , which increases lipophilicity).
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine moiety linked to a dihydropyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 5.4 | Induction of apoptosis |
| MCF-7 (breast) | 8.2 | Inhibition of EGFR signaling |
| A549 (lung) | 6.5 | Cell cycle arrest in G2/M phase |
The compound exhibited better cytotoxicity than the reference drug bleomycin in FaDu cells, indicating its potential as a novel anticancer agent . Its mechanism appears to involve apoptosis induction and interference with key signaling pathways such as EGFR and VEGFR-2 .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models related to Alzheimer's disease.
Research indicates that it inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration . This dual inhibition suggests potential for cognitive enhancement in neurodegenerative conditions.
Case Study
In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function and reduction in amyloid-beta plaque formation, suggesting a multifaceted approach to neuroprotection .
Enzyme Inhibition
The compound demonstrates inhibitory activity against several key enzymes:
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| Acetylcholinesterase (AChE) | 4.0 | High |
| Butyrylcholinesterase (BuChE) | 5.5 | Moderate |
| Cyclooxygenase (COX) | 10.0 | Low |
The inhibition of AChE and BuChE is particularly noteworthy as it suggests potential applications in treating cognitive impairments associated with Alzheimer's disease .
Q & A
Basic: What are the critical steps in synthesizing this compound, and what reagents/conditions are typically employed?
Answer:
The synthesis involves:
Condensation : Acylation of the dihydropyrimidinone core with a 2,4-dimethoxyphenyl acetic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
Cyclization : Formation of the dihydropyrimidinone ring via Biginelli-like reactions under acidic conditions (e.g., HCl or acetic acid) at 80–100°C .
Functionalization : Introduction of the pyrrolidine moiety via nucleophilic substitution with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation) .
- Solvent Selection : Use DMF for pyrrolidine substitution to enhance solubility and reaction efficiency .
- Catalysts : Employ Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate cyclization steps .
- Real-Time Monitoring : Use TLC or in-line HPLC to track reaction progress and terminate at optimal conversion .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : H NMR (δ 10.08 ppm for acetamide NH) and C NMR (δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ at m/z 430.18) for molecular weight validation .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How do structural modifications (e.g., pyrrolidine vs. piperidine substituents) influence bioactivity?
Answer:
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size enhances steric accessibility to target enzymes (e.g., kinase inhibition), while bulkier piperidine derivatives may reduce binding affinity .
- Methoxy Positioning : 2,4-Dimethoxyphenyl groups improve membrane permeability compared to mono-substituted analogs, as shown in comparative cellular uptake studies .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Cell Line Variability : Compare activity across multiple cell lines (e.g., HeLa vs. HEK293) to assess target specificity .
Basic: What methodologies are recommended for quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation .
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions (e.g., m/z 430→312) .
- Calibration Curve : Linear range of 1–1000 ng/mL (R² > 0.99) .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Answer:
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular Docking : Simulate interactions with kinases (e.g., CDK2) using AutoDock Vina .
- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., PI3K) to observe phenotypic changes .
Basic: How can stability under varying storage conditions be assessed?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
- Solution Stability : Assess in PBS (pH 7.4) and DMSO at −20°C, 4°C, and 25°C .
Advanced: What approaches are used to compare pharmacokinetic profiles with analogs?
Answer:
- In Vitro ADME : Microsomal stability assays (e.g., rat liver microsomes) and Caco-2 permeability tests .
- In Vivo Studies : Administer IV/PO doses in rodents and calculate AUC, , and bioavailability .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites in plasma .
Advanced: How is preliminary toxicity profiling conducted for this compound?
Answer:
- Cytotoxicity : MTT assays in primary cells (e.g., hepatocytes) and cancer lines (IC₅₀ values) .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- Acute Toxicity : Single-dose studies in mice (OECD 423) to determine LD₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
